

G-5555 mechanism of action in cancer cells

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Compound of Interest

Compound Name: G-5555

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An In-depth Technical Guide to the Mechanism of Action of **G-5555** in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-5555 is a potent and selective, orally bioavailable, small-molecule inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] As a central node in various oncogenic signaling pathways, PAK1 is a compelling target in cancer therapy. **G-5555** demonstrates significant anti-proliferative activity in cancer cell lines with PAK1 amplification and has shown tumor growth inhibition in preclinical xenograft models.[1] This document provides a comprehensive overview of the mechanism of action of **G-5555**, including its effects on cellular signaling pathways, quantitative data on its potency and selectivity, and detailed experimental protocols for key assays.

Core Mechanism of Action

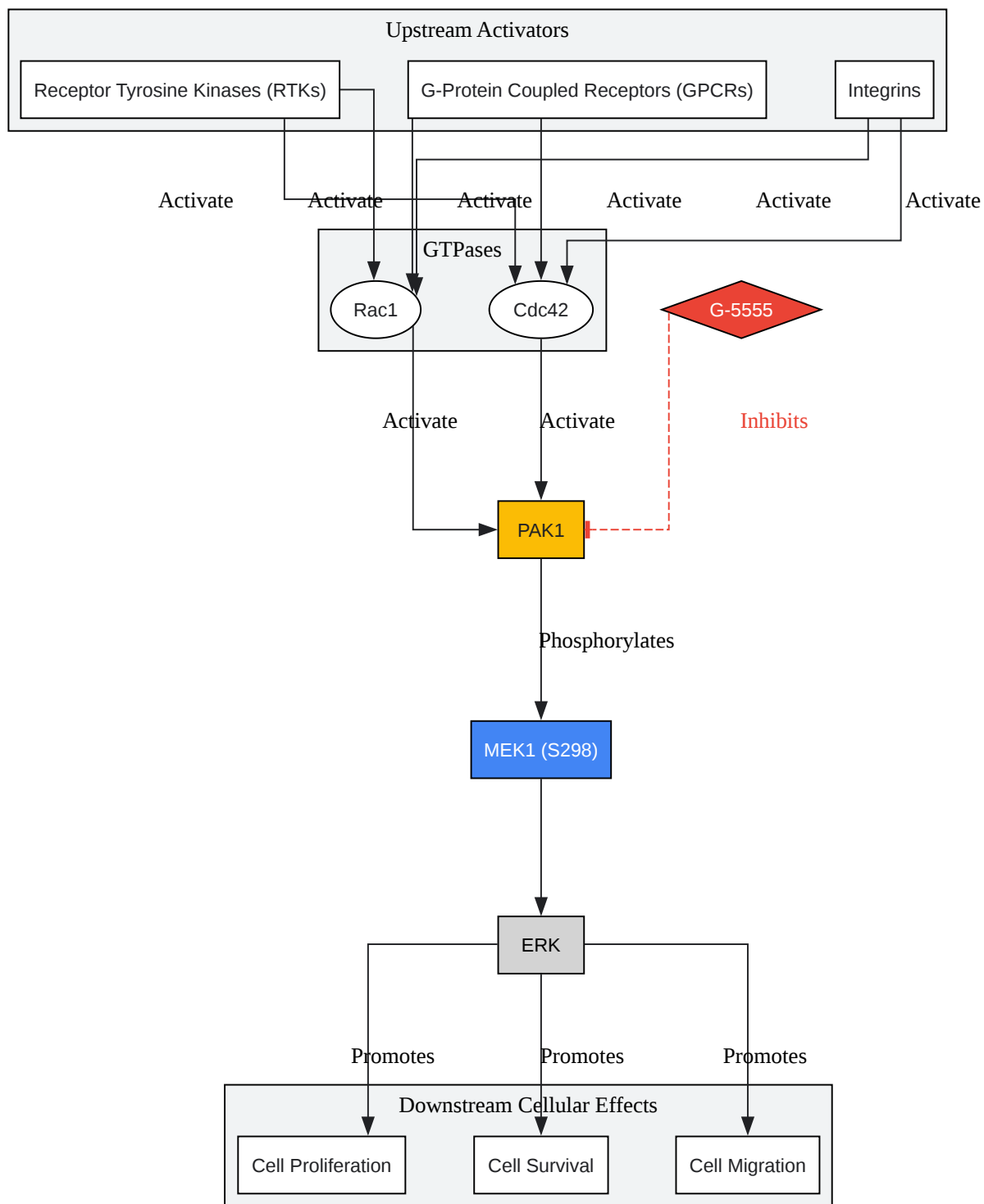
G-5555 functions as an ATP-competitive inhibitor of Group I p21-activated kinases, with a high affinity for PAK1.[4][5] PAKs are serine/threonine kinases that act as key effectors for the Rho family of small GTPases, Rac1 and Cdc42.[6] These signaling pathways are crucial in regulating cell proliferation, survival, and migration.[6] In cancer, PAK1 overexpression and gene amplification are linked to poor prognosis, particularly in luminal breast cancer.[6]

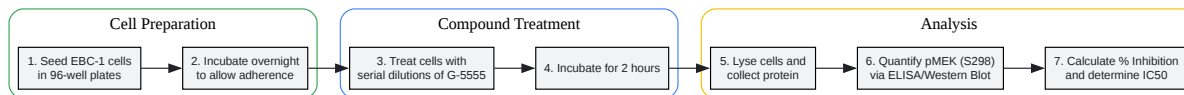
By binding to the ATP-binding pocket of PAK1, **G-5555** prevents the phosphorylation of its downstream substrates. One of the key downstream targets identified is MEK1 (Mitogen-activated protein kinase kinase 1), where **G-5555** inhibits phosphorylation at the Serine 298 residue.[1] This inhibition disrupts the signal transduction cascade that would otherwise

promote cell growth and survival. The enhanced growth-inhibitory effect of **G-5555** in PAK-amplified breast cancer cell lines underscores its targeted mechanism of action.^[1]

Signaling Pathway Diagram

The following diagram illustrates the position of **G-5555** within the PAK1 signaling cascade.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety (Journal Article) | OSTI.GOV [osti.gov]
- 3. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pK a Polar Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe G-5555 | Chemical Probes Portal [chemicalprobes.org]
- 5. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 6. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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